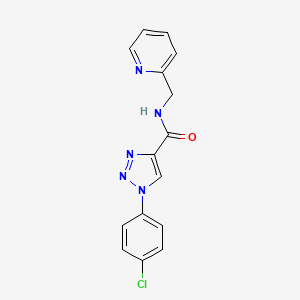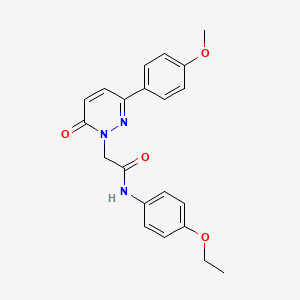![molecular formula C24H19ClFN3 B11205476 4-(2-Chloro-6-fluorophenyl)-2-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11205476.png)
4-(2-Chloro-6-fluorophenyl)-2-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-6-fluorophenyl)-2-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole: , often referred to as CPB , is a heterocyclic compound with a complex structure. Let’s break it down:
-
Core Structure: : The compound consists of a fused benzimidazole ring system (benzene-fused imidazole) and a pyrimidine ring. The benzimidazole ring contains a chlorine atom at position 2 and a fluorine atom at position 6. The ethyl group is attached to the pyrimidine ring at position 4.
-
Chemical Formula: : C23H18ClFN4
-
Molecular Weight: : Approximately 410.87 g/mol
Preparation Methods
Synthetic Routes::
-
Multicomponent Reaction (MCR): : CPB can be synthesized via a multicomponent reaction involving the condensation of 2-aminobenzimidazole, 2-chloro-6-fluoroaniline, and 4-ethylbenzaldehyde. The reaction proceeds under suitable conditions to form the fused heterocyclic structure.
-
Cyclization Reactions: : Various cyclization strategies, such as microwave-assisted or reflux conditions, have been explored to obtain CPB. These reactions often involve the use of Lewis acids or bases as catalysts.
Industrial Production:: Industrial-scale production methods for CPB are not widely documented. research laboratories and pharmaceutical companies have developed scalable synthetic routes based on the principles mentioned above.
Chemical Reactions Analysis
CPB undergoes several chemical reactions:
-
Oxidation: : CPB can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid. Oxidation typically occurs at the sulfur or nitrogen atoms in the heterocyclic rings.
-
Reduction: : Reduction of CPB can yield the corresponding dihydro derivative (removal of the double bond). Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : CPB can undergo nucleophilic substitution reactions at various positions. For example, halogen atoms can be replaced by other functional groups.
Major Products:: The major products depend on the specific reaction conditions and reagents used. Isolated derivatives may include dihydro-CPB, substituted CPB analogs, and oxidation products.
Scientific Research Applications
CPB has diverse applications:
-
Medicinal Chemistry: : Researchers explore CPB derivatives as potential drug candidates due to their unique structure and potential biological activities. They may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
-
Biological Studies: : CPB derivatives can serve as fluorescent probes for cellular imaging or as ligands for specific protein targets.
-
Materials Science: : CPB-based materials may find applications in organic electronics, sensors, and optoelectronic devices.
Mechanism of Action
The exact mechanism of CPB’s effects depends on its specific application. It may interact with cellular receptors, enzymes, or DNA. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
CPB’s uniqueness lies in its fused benzimidazole-pyrimidine structure. Similar compounds include benzimidazoles, pyrimidines, and related heterocycles. CPB’s specific combination of substituents sets it apart.
: Example of a multicomponent reaction for CPB synthesis: Reference not available. : CPB derivatives as potential anticancer agents: Reference not available. : CPB-based fluorescent probes: Reference not available. : CPB in materials science: Reference not available. : Mechanism of action studies: Reference not available. : Similar compounds: Reference not available.
Properties
Molecular Formula |
C24H19ClFN3 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-2-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C24H19ClFN3/c1-2-15-10-12-16(13-11-15)20-14-22(23-17(25)6-5-7-18(23)26)29-21-9-4-3-8-19(21)27-24(29)28-20/h3-14,22H,2H2,1H3,(H,27,28) |
InChI Key |
OUZHDVSWCTVUDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(N3C4=CC=CC=C4N=C3N2)C5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11205401.png)
![3-methyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11205407.png)
![7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11205414.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B11205419.png)
![5-amino-N-(3-methoxyphenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11205421.png)
![1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole](/img/structure/B11205427.png)


![1-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11205456.png)

![N-(4-isopropylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11205461.png)
![N-(3-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11205467.png)
![N-(4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B11205474.png)
![7-(4-bromophenyl)-N-(3-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11205487.png)
